molecular formula C12H14O3 B2694977 (3S,4S)-4-phenyloxane-3-carboxylic acid CAS No. 2307781-14-0

(3S,4S)-4-phenyloxane-3-carboxylic acid

Cat. No.: B2694977
CAS No.: 2307781-14-0
M. Wt: 206.241
InChI Key: QBTSHMVXBFVCQX-GHMZBOCLSA-N
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Description

(3S,4S)-4-phenyloxane-3-carboxylic acid is a chiral compound with a unique structure that includes a phenyloxane ring and a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the epoxidation of alkenes using peroxy acids such as meta-chloroperoxybenzoic acid (mCPBA) . This reaction is stereospecific and can be controlled to yield the desired chiral centers.

Industrial Production Methods

Industrial production of (3S,4S)-4-phenyloxane-3-carboxylic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

(3S,4S)-4-phenyloxane-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the oxane ring or the carboxylic acid group.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the oxane ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

(3S,4S)-4-phenyloxane-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of polymers and other materials.

Mechanism of Action

The mechanism by which (3S,4S)-4-phenyloxane-3-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into specific binding sites, influencing biochemical pathways and cellular processes. Detailed studies on its mechanism of action are ongoing to fully understand its potential effects .

Comparison with Similar Compounds

Similar Compounds

  • (2S,3S)-2-phenyloxirane-3-carboxylic acid
  • (3R,4R)-4-phenyloxane-3-carboxylic acid
  • (3S,4S)-4-phenylthiane-3-carboxylic acid

Uniqueness

(3S,4S)-4-phenyloxane-3-carboxylic acid is unique due to its specific chiral centers and the presence of both a phenyloxane ring and a carboxylic acid group.

Properties

IUPAC Name

(3S,4S)-4-phenyloxane-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c13-12(14)11-8-15-7-6-10(11)9-4-2-1-3-5-9/h1-5,10-11H,6-8H2,(H,13,14)/t10-,11-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBTSHMVXBFVCQX-GHMZBOCLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(C1C2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC[C@H]([C@H]1C2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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